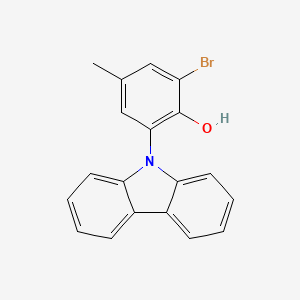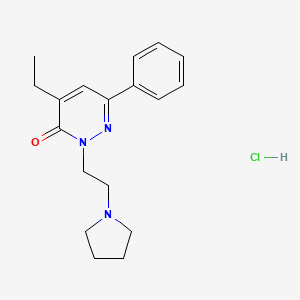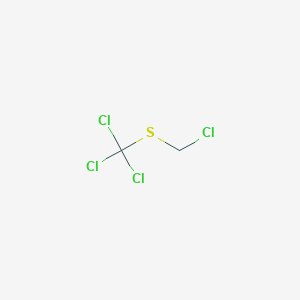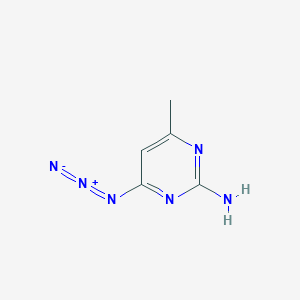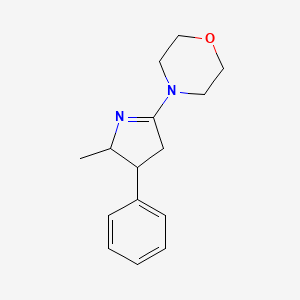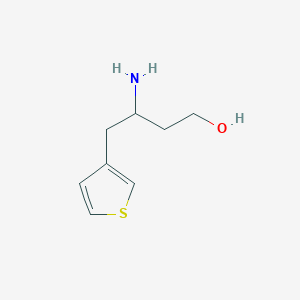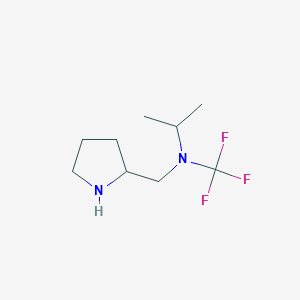
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine: is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Amine Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring or the trifluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound can be used as a probe to study the interactions of amine-containing molecules with biological targets, such as enzymes or receptors.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: In the industrial sector, N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine can be used in the production of specialty chemicals, materials, and polymers with enhanced properties.
Wirkmechanismus
The mechanism of action of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
N-(pyrrolidin-2-ylmethyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(difluoromethyl)propan-2-amine: Contains a difluoromethyl group instead of a trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)butan-2-amine: Similar structure but with a butan-2-amine backbone.
Uniqueness: N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H17F3N2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14(9(10,11)12)6-8-4-3-5-13-8/h7-8,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
YGYDUTIXWNMDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1CCCN1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


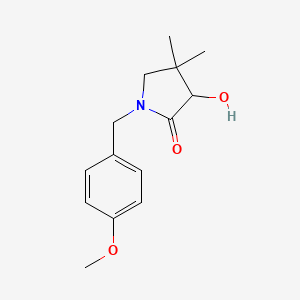
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
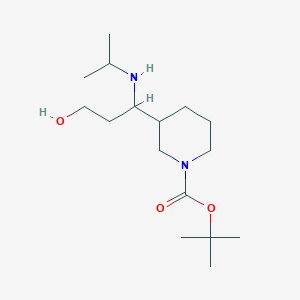
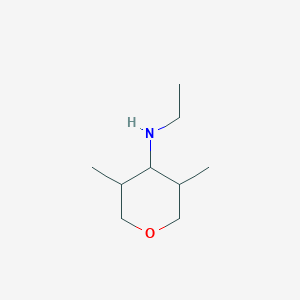
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
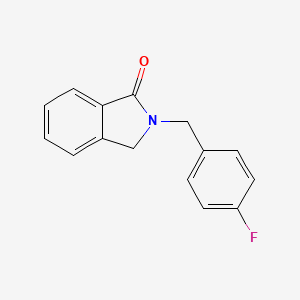
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
